molecular formula C6H10S2 B3029529 Dicyclopropyldisulfide CAS No. 68846-57-1

Dicyclopropyldisulfide

Cat. No.: B3029529
CAS No.: 68846-57-1
M. Wt: 146.3
InChI Key: WYNRNIMDJHCRPV-UHFFFAOYSA-N
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Description

Dicyclopropyldisulfide is a useful research compound. Its molecular formula is C6H10S2 and its molecular weight is 146.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Dicyclopropyldisulfide and related compounds are used in Lewis acid-catalyzed reactions. For instance, 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane can smoothly add to methylenecyclopropanes under catalysis by Lewis acid. This results in the formation of cyclobutane derivatives, which are valuable intermediates in organic synthesis. This process differs significantly from free radical additions and is notable for constructing a four-membered carbon ring (Yu et al., 2009).

Synthesis of Flavors

Dicyclohexyldisulfide, a variant of this compound, has been synthesized as a new flavor compound using a disulfurization reaction of chlorocyclohexane. The qualitative and quantitative analyses of the reaction product mixture were conducted using GC-MS and GC, establishing a method for synthesis experimentation and production control of this compound. This method overcomes the deficiency of iodometric methods, which only determine total sulfur content (Xian, 2006).

Photodissociation Dynamics in Chemistry

Dicyclopropyl ketone, closely related to this compound, has been studied for its photodissociation dynamics at 193 nm using time-resolved Fourier transform infrared spectroscopy and photofragment ion imaging spectroscopy. The study focused on the isomerization dynamics of the C3H5 product, using electronic structure calculations and a phase space theory model to understand the photodissociation products and mechanisms (Clegg et al., 2003).

Drug Synthesis and Modification

This compound derivatives are used in synthesizing and modifying drugs. For example, cis- and trans-dicarbon-substituted chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, are synthesized as conformationally restricted analogues of histamine. These compounds are designed to restrict the conformation of biologically active compounds, improving activity and exploring bioactive conformations (Kazuta et al., 2002).

Safety and Hazards

Dicyclopropyldisulfide is intended for R&D use only and is not advised for medicinal, household, or other uses . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on Dicyclopropyldisulfide would likely depend on the results of further studies on its properties and potential applications. These could include investigations into its biological activity, its potential uses in materials science, or its environmental impact .

Properties

IUPAC Name

(cyclopropyldisulfanyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNRNIMDJHCRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SSC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657941
Record name 1,1'-Disulfanediyldicyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68846-57-1
Record name 1,1'-Disulfanediyldicyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclopropyldisulfide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.